N-(2,5-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
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Description
N-(2,5-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound that has been synthesized and studied for its potential use in scientific research applications.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One study discusses a water-soluble neurokinin-1 receptor antagonist that is effective in pre-clinical tests relevant to emesis and depression, indicating potential applications in the treatment of these conditions (Harrison et al., 2001).
Heterocyclic Compound Synthesis for Biological Activity
Another study outlines the synthesis of new heterocyclic compounds with expected antimicrobial and antifungal activities, demonstrating the utility of similar structures in developing new therapeutic agents (Sayed et al., 2003).
Anticancer, Antiangiogenic, and Antioxidant Agents
Research on pyridazinone derivatives reveals their potential as anticancer, antiangiogenic, and antioxidant agents, showcasing the therapeutic potential of such compounds (Kamble et al., 2015).
Neuroprotective Agents for Alzheimer's Disease
A study on N-acylaminophenothiazines identifies these compounds as effective neuroprotectants and selective inhibitors of butyrylcholinesterase, indicating their potential in treating Alzheimer's disease (González-Muñoz et al., 2011).
Molecular Wires and Optoelectronic Properties
Research into 2,5-diphenyl-1,3,4-oxadiazole derivatives with terminal ethynyl- and butadiynyl- substituents explores their redox, structural, and optoelectronic properties, relevant for materials science applications (Wang et al., 2006).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-15-5-6-16(2)20(14-15)24-21(27)4-3-13-26-22(28)12-11-19(25-26)17-7-9-18(23)10-8-17/h5-12,14H,3-4,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJHGODVJOZSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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